molecular formula C33H28N4O3S B12049526 Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313272-50-3

Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12049526
CAS No.: 313272-50-3
M. Wt: 560.7 g/mol
InChI Key: KXHWUIDRUPAKKU-ZXVVBBHZSA-N
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Description

Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a phenyl group at position 5, a methyl group at position 7, and a (1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene moiety at position 2. The ethyl carboxylate group at position 6 enhances solubility and modulates electronic properties. The compound is synthesized via a multi-component reaction involving Biginelli precursors and functionalized aldehydes under acidic conditions, as described for analogous derivatives . Its structural complexity and functional group diversity make it a candidate for pharmacological studies, particularly given the established bioactivity of pyrimidine and thiazole derivatives .

Properties

CAS No.

313272-50-3

Molecular Formula

C33H28N4O3S

Molecular Weight

560.7 g/mol

IUPAC Name

ethyl (2E)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H28N4O3S/c1-4-40-32(39)28-22(3)34-33-37(30(28)24-11-7-5-8-12-24)31(38)27(41-33)19-25-20-36(26-13-9-6-10-14-26)35-29(25)23-17-15-21(2)16-18-23/h5-20,30H,4H2,1-3H3/b27-19+

InChI Key

KXHWUIDRUPAKKU-ZXVVBBHZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l253804-1ea involves a series of chemical reactions. One common method includes the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

While detailed industrial production methods for Salor-int l253804-1ea are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for efficiency and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Salor-int l253804-1ea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrazole compounds, including ethyl 7-methyl-3-oxo derivatives, exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives have been tested for their potency against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

2. Anti-inflammatory Effects:
Compounds similar to ethyl 7-methyl derivatives have been evaluated for their anti-inflammatory properties. Some studies have reported significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

3. Antimicrobial Activity:
The thiazolo-pyrimidine class has also been explored for antimicrobial properties. Certain derivatives have shown effectiveness against pathogenic bacteria, indicating their potential as antibacterial agents .

Synthesis and Mechanism of Action

The synthesis of ethyl 7-methyl-3-oxo derivatives typically involves several multi-step processes, including the formation of the thiazole and pyrimidine rings through cyclization reactions. Understanding the mechanism of action is crucial for developing effective drugs; studies often utilize molecular docking and in vitro assays to elucidate how these compounds interact with specific biological targets.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Pyrazole Derivatives Against Cancer: A study demonstrated that a series of pyrazole-linked compounds showed promising results in inhibiting cancer cell growth across multiple lines, including HeLa and MCF-7 cells .
  • Anti-inflammatory Research: Research on pyrazole–oxindole conjugates revealed significant anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Mechanism of Action

The mechanism by which Salor-int l253804-1ea exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 2 Substituent at Position 5 Key Features
Target Compound (1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene Phenyl Bulky pyrazole substituent; enhanced π-π stacking potential
Compound 3 () [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene 4-Methylphenyl Electron-withdrawing Cl groups; higher polarity
Compound () 2,4,6-Trimethoxybenzylidene Phenyl Methoxy groups enhance H-bonding; dihedral angle = 80.94° between thiazolo-pyrimidine and benzene rings
Compound () 2-Fluorobenzylidene Phenyl Fluorine induces electronic effects; Z-configuration confirmed
Compound () (Methoxycarbonyl)methylene 4-Chlorophenyl Ester group increases steric bulk; Z-configuration

Crystallographic and Conformational Analysis

  • Dihedral Angles: The fused thiazolo-pyrimidine core adopts a flattened boat conformation in derivatives like ’s compound, with deviations up to 0.224 Å from planarity .
  • Hydrogen Bonding : Methoxy and carbonyl groups (e.g., in ) facilitate C–H···O interactions, forming 1D chains in crystals. In contrast, halogenated derivatives () exhibit weaker van der Waals interactions .

Pharmacological Potential

  • Thiazolo[3,2-a]pyrimidines are known for antimicrobial and anticancer activity. The pyrazole substituent in the target compound may enhance binding to kinase targets, as seen in similar scaffolds .
  • Electronic Effects : Fluorine () and chlorine () substituents improve metabolic stability but may reduce solubility compared to methoxy groups () .

Biological Activity

Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS #: 313272-50-3) is a complex organic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C33H28N4O3SC_{33}H_{28}N_{4}O_{3}S with a molecular weight of 560.7 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the pyrazole moiety further enhances its pharmacological potential.

Biological Activities

Research into the biological activity of this compound indicates several promising effects:

Anticancer Activity

Pyrazole derivatives, including those related to this compound, have shown significant anticancer properties. A study highlighted that pyrazole-based compounds can inhibit various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values indicating potent cytotoxicity. For instance, certain derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, suggesting strong antiproliferative effects .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives demonstrated superior anti-inflammatory effects compared to standard drugs like celecoxib .

Antioxidant Activity

The thiazolo-pyrimidine scaffold is associated with antioxidant properties. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress, which is vital in preventing various diseases linked to oxidative damage .

Other Pharmacological Effects

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives have been explored for their:

  • Antibacterial properties: Effective against various bacterial strains.
  • Antifungal effects: Showing potential in treating fungal infections.
  • Neuroprotective capabilities: Protecting neuronal cells from damage.
    These diverse activities underline the therapeutic versatility of compounds featuring the pyrazole and thiazolo-pyrimidine structures .

Case Studies

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer activity against different cell lines. Notably, compounds with modifications at specific positions on the pyrazole ring exhibited enhanced cytotoxicity .
  • In Vivo Toxicity Assessment : Acute toxicity studies showed that certain derivatives had high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .

Data Tables

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF70.01
AnticancerNCI-H4600.03
Anti-inflammatoryCOX Inhibition-
AntioxidantDPPH Scavenging-

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